molecular formula C16H13N3O3S2 B6519529 4-methanesulfonyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide CAS No. 896343-34-3

4-methanesulfonyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide

Cat. No. B6519529
CAS RN: 896343-34-3
M. Wt: 359.4 g/mol
InChI Key: YXEZMDVAQWMFGA-UHFFFAOYSA-N
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Description

4-Methanesulfonyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide, also known as 4-MSBT, is a novel small molecule that has been developed for various scientific research applications. 4-MSBT has a wide range of potential applications due to its unique chemical structure and properties. It has been used in a variety of fields, such as drug discovery, synthetic chemistry, and biotechnology.

Scientific Research Applications

4-methanesulfonyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide has been investigated for its potential applications in drug discovery, synthetic chemistry, and biotechnology. This compound has been used as a selective inhibitor of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation. It has also been used as a substrate for the synthesis of various phosphodiesterase inhibitors, such as rolipram and roflumilast. Additionally, this compound has been used as a starting material for the synthesis of various other compounds, including peptide-based drugs and small molecule drugs.

Mechanism of Action

The mechanism of action of 4-methanesulfonyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide is not fully understood. However, it is believed to act as an inhibitor of the enzyme PDE4, which is involved in the regulation of inflammation. By inhibiting PDE4, this compound is thought to reduce inflammation and reduce the risk of various diseases.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the enzyme PDE4, which is involved in the regulation of inflammation. In addition, this compound has been found to reduce levels of pro-inflammatory cytokines, such as IL-1β and TNF-α, and to increase levels of anti-inflammatory cytokines, such as IL-4 and IL-10. These effects may be beneficial in the treatment of various diseases, including asthma, arthritis, and inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

4-methanesulfonyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide has several advantages for laboratory experiments. It is a stable and soluble compound, which makes it easy to handle and store. Additionally, it is a relatively inexpensive compound, which makes it cost-effective for research purposes. However, this compound has some limitations. It is not a highly potent compound, and its effects may not be strong enough for some applications. Additionally, its solubility is limited in some solvents, which may limit its use in certain experiments.

Future Directions

There are a number of potential future directions for 4-methanesulfonyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide. One potential direction is to explore its potential as an anti-inflammatory agent. Additionally, this compound could be further investigated as a potential inhibitor of other enzymes, such as protein kinases and phosphatases. Furthermore, this compound could be studied for its potential applications in drug delivery and as a starting material for the synthesis of other compounds. Finally, this compound could be further investigated for its potential use in the treatment of various diseases, such as cancer, diabetes, and neurological disorders.

Synthesis Methods

4-methanesulfonyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide is synthesized from 4-methanesulfonyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzoyl chloride (this compound-Cl) and a base such as sodium hydroxide (NaOH). The reaction is performed in an aqueous solution, and the product is precipitated out as a white solid. The yield of the reaction is typically high, with yields of up to 96%.

properties

IUPAC Name

4-methylsulfonyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S2/c1-24(21,22)13-4-2-12(3-5-13)15(20)19-16-18-14(10-23-16)11-6-8-17-9-7-11/h2-10H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXEZMDVAQWMFGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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